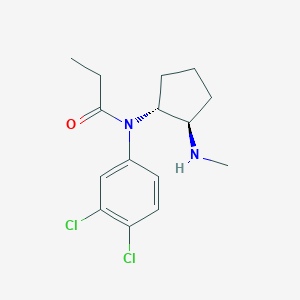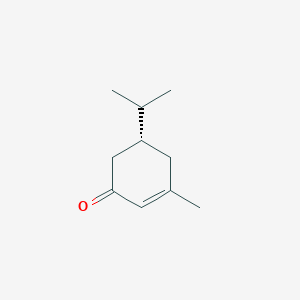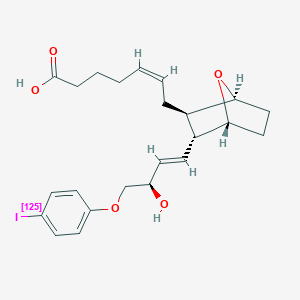
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid, also known as IW-1973, is a novel small molecule agonist of the G protein-coupled receptor GPR40. GPR40 is a receptor that is predominantly expressed in pancreatic β-cells and plays a crucial role in insulin secretion. IW-1973 has been shown to enhance glucose-stimulated insulin secretion and improve glucose homeostasis in preclinical studies.
Mechanism Of Action
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is a selective agonist of GPR40, a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells. Activation of GPR40 by 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid leads to the release of intracellular calcium and subsequent insulin secretion. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to activate other signaling pathways including the MAPK and PI3K pathways, which may contribute to its metabolic effects.
Biochemical And Physiological Effects
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes and metabolic disorders. In addition, 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been shown to improve lipid metabolism and reduce body weight in preclinical studies. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to have anti-inflammatory effects in vitro, although its effects on inflammation in vivo have not been extensively studied.
Advantages And Limitations For Lab Experiments
One advantage of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is its selectivity for GPR40, which allows for specific modulation of insulin secretion. However, one limitation of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid is its relatively low potency, which may limit its use in certain experimental settings. In addition, the pharmacokinetics of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid have not been extensively studied, which may limit its use in vivo.
Future Directions
There are several directions for future research on 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid. One area of interest is the development of more potent analogs of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid in vivo. In addition, the effects of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid on inflammation and other metabolic pathways warrant further investigation. Finally, the potential therapeutic applications of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid in the treatment of diabetes and metabolic disorders should be explored.
Synthesis Methods
The synthesis of 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid was first reported by researchers at the University of Wisconsin-Madison. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the bicyclic core of the molecule through a Diels-Alder reaction. The final product is obtained through a series of purification steps including column chromatography and recrystallization.
Scientific Research Applications
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has been extensively studied in preclinical models of diabetes and metabolic disorders. In vitro studies have shown that 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid enhances glucose-stimulated insulin secretion in pancreatic β-cells. In vivo studies in rodents have demonstrated that 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid improves glucose tolerance and insulin sensitivity. 7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid has also been shown to improve lipid metabolism and reduce body weight in preclinical studies.
properties
CAS RN |
124924-85-2 |
|---|---|
Product Name |
7-(3-(3-Hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid |
Molecular Formula |
C23H29IO5 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-(125I)iodanylphenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1/i24-2 |
InChI Key |
UYFMSCHBODMWON-GEUMQUDLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)[125I])O |
SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O |
synonyms |
7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5'-heptenoic acid 7-(3-(3-hydroxy-4-(4'-iodophenoxy)-1-butenyl)-7-oxabicyclo(2.2.1)heptan-2-yl)-5-heptenoic acid I-BOP IBOP cpd |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



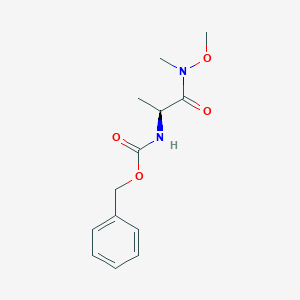
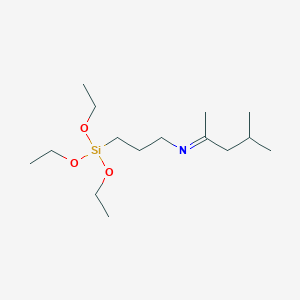
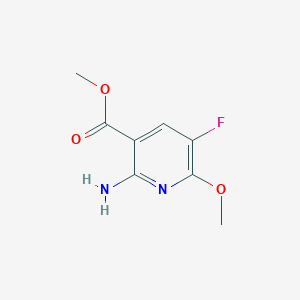
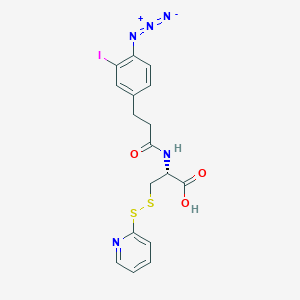
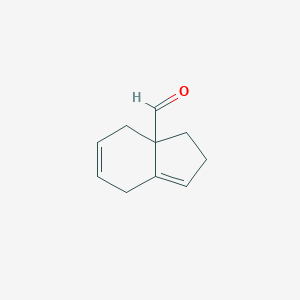
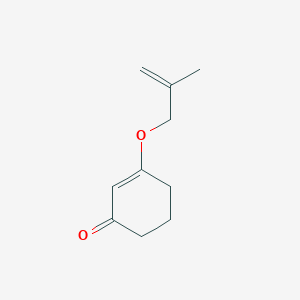
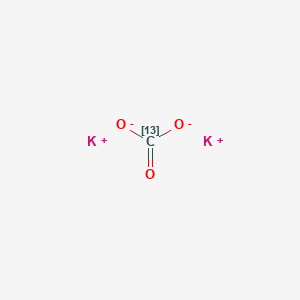
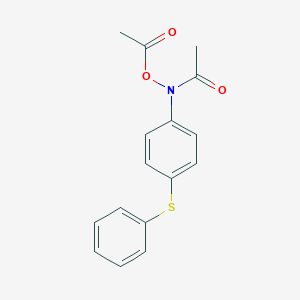
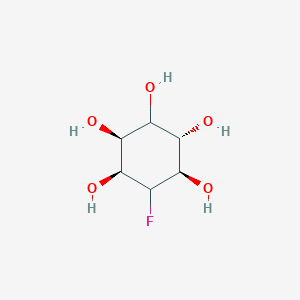
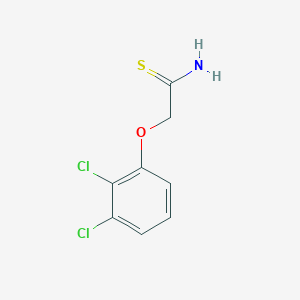
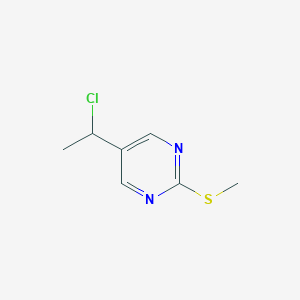
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
